molecular formula C15H11Cl2N3OS B6055007 1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Cat. No.: B6055007
M. Wt: 352.2 g/mol
InChI Key: NHHDEFORLNIXSC-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a benzothiazolyl group, which are linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea typically involves the following steps:

    Formation of the Benzothiazole Intermediate: The synthesis begins with the preparation of the 6-methyl-1,3-benzothiazole intermediate. This can be achieved through the cyclization of 2-aminothiophenol with acetic acid and sulfur.

    Urea Formation: The benzothiazole intermediate is then reacted with 3,4-dichloroaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to form the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(1,3-benzothiazol-2-yl)urea: Lacks the methyl group on the benzothiazole ring.

    1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.

    1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)carbamate: Contains a carbamate moiety instead of a urea moiety.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea is unique due to the presence of both dichlorophenyl and benzothiazolyl groups, which confer distinct chemical and biological properties. The methyl group on the benzothiazole ring may also influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-8-2-5-12-13(6-8)22-15(19-12)20-14(21)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHDEFORLNIXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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